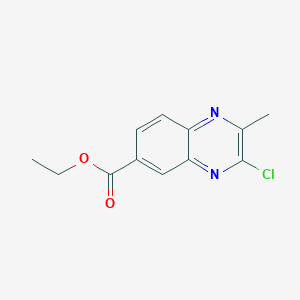
Ethyl 3-chloro-2-methyl-6-quinoxalinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-chloro-2-methyl-6-quinoxalinecarboxylate is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the ethyl ester, chloro, and methyl groups in the structure of this compound imparts unique chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-2-methyl-6-quinoxalinecarboxylate typically involves the condensation of 2-methyl-3-nitroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the quinoxaline ring. The reaction conditions usually involve refluxing the reactants in an organic solvent such as tetrahydrofuran or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-chloro-2-methyl-6-quinoxalinecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide.
Reduction: Hydrogen gas with a palladium on carbon catalyst under mild pressure.
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoxalines with various functional groups.
Reduction: Formation of 2-methyl-3-aminoquinoxaline derivatives.
Oxidation: Formation of 2-methyl-6-quinoxalinecarboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 3-chloro-2-methyl-6-quinoxalinecarboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding in biological systems.
Agriculture: Employed in the development of agrochemicals such as herbicides and pesticides.
Materials Science: Utilized in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Mecanismo De Acción
The mechanism of action of Ethyl 3-chloro-2-methyl-6-quinoxalinecarboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Ethyl 3-chloro-2-methyl-6-quinoxalinecarboxylate can be compared with other quinoxaline derivatives such as:
Ethyl 2-quinoxalinecarboxylate: Lacks the chloro and methyl groups, resulting in different chemical reactivity and biological activity.
3-chloro-2-methylquinoxaline:
6-chloro-2-methylquinoxaline: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and a wide range of applications in various fields.
Propiedades
Fórmula molecular |
C12H11ClN2O2 |
|---|---|
Peso molecular |
250.68 g/mol |
Nombre IUPAC |
ethyl 3-chloro-2-methylquinoxaline-6-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-3-17-12(16)8-4-5-9-10(6-8)15-11(13)7(2)14-9/h4-6H,3H2,1-2H3 |
Clave InChI |
INSRCPTUEXPBAG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=NC(=C(N=C2C=C1)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


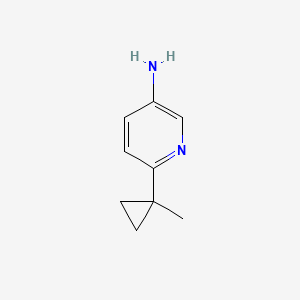
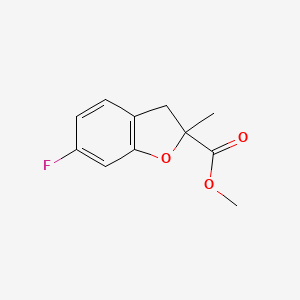
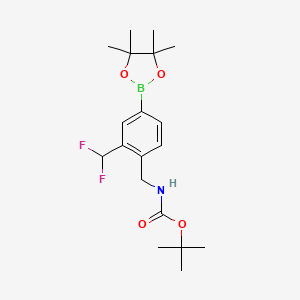
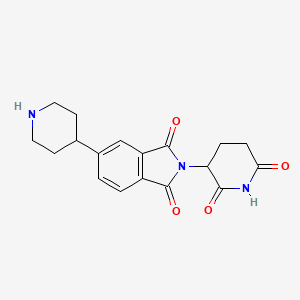
![1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B13934045.png)
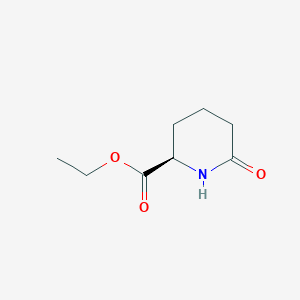
![n-[2-(3-Fluorophenyl)benzofuran-5-yl]acetamidine](/img/structure/B13934048.png)
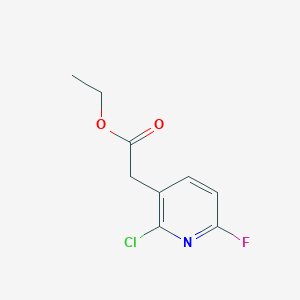
![N-[1-[5-(trifluoromethyl)pyridin-2-yl]ethyl]cyclopropanamine](/img/structure/B13934066.png)

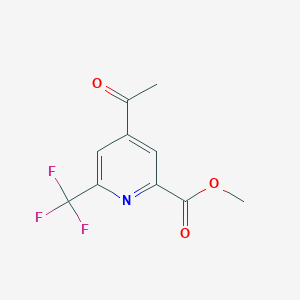
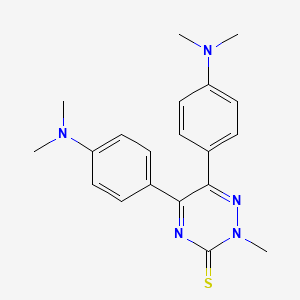
![Ethyl 8-chloro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate](/img/structure/B13934093.png)
![5-(2-Oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)picolinic acid](/img/structure/B13934105.png)
